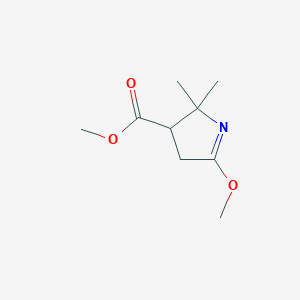
methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 5264-35-7 |
| Molecular Formula | C7H11N\O3 |
| Molecular Weight | 155.17 g/mol |
| Boiling Point | Not available |
| Log P (octanol/water) | Not specified |
Antifungal Activity
Research has indicated that derivatives of pyrrole compounds exhibit antifungal properties. A related compound, 2-(3,4-Dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, demonstrated significant antifungal efficacy against Aspergillus fumigatus. In a study involving BALB/c mice, treatment with this compound increased survival rates by 60% at a dose of 200 mg/kg body weight, indicating a promising therapeutic potential against fungal infections .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of pyrrole derivatives. The aforementioned antifungal compound was found to be non-toxic to RAW264.7 cells at concentrations up to 312.5 µg/ml, suggesting a favorable safety margin when compared to conventional antifungal agents like amphotericin B, which was lethal at much lower concentrations .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Fungal Cell Wall Synthesis : Pyrrole compounds may disrupt the synthesis of essential components in fungal cell walls.
- Disruption of Membrane Integrity : Similar compounds have shown the ability to compromise the integrity of fungal membranes, leading to cell lysis.
- Immune Modulation : Some studies suggest that these compounds might enhance host immune responses against infections.
Study on Antifungal Efficacy
A notable study published in 2005 examined the effects of a pyrrole derivative on Aspergillus fumigatus-infected mice. The results highlighted:
- A significant increase in survival rates correlated with higher doses.
- A decrease in colony-forming units (CFU) in organ tissues post-treatment.
This evidence supports the potential application of methyl pyrrole derivatives as antifungal agents in clinical settings .
Comparative Analysis with Other Compounds
A comparative analysis between this compound and other known antifungals demonstrated its superior efficacy and lower toxicity profile when tested in vitro and in vivo against various fungal strains .
特性
IUPAC Name |
methyl 5-methoxy-2,2-dimethyl-3,4-dihydropyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2)6(8(11)13-4)5-7(10-9)12-3/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMXHVDEKCZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=N1)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














